Dhodh-IN-14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

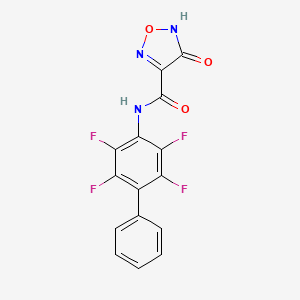

Molecular Formula |

C15H7F4N3O3 |

|---|---|

Molecular Weight |

353.23 g/mol |

IUPAC Name |

4-oxo-N-(2,3,5,6-tetrafluoro-4-phenylphenyl)-1,2,5-oxadiazole-3-carboxamide |

InChI |

InChI=1S/C15H7F4N3O3/c16-8-7(6-4-2-1-3-5-6)9(17)11(19)12(10(8)18)20-14(23)13-15(24)22-25-21-13/h1-5H,(H,20,23)(H,22,24) |

InChI Key |

AMBZERWHSFYQLK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)NC(=O)C3=NONC3=O)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Core Mechanism of Action of DHODH Inhibitors

An in-depth analysis of the scientific literature and available data reveals no specific public information for a compound designated "Dhodh-IN-14." This suggests that "this compound" may be an internal development name not yet disclosed in public research, a misnomer, or a compound that has not been the subject of published scientific study.

While a detailed technical guide on this compound cannot be provided, this report will deliver a comprehensive overview of the mechanism of action of Dihydroorotate Dehydrogenase (DHODH) inhibitors, a class of compounds to which this compound would belong. This guide is intended for researchers, scientists, and drug development professionals, and will adhere to the requested data presentation, experimental protocol details, and visualization standards based on publicly available information for well-characterized DHODH inhibitors.

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of pyrimidine nucleotides, which are critical for DNA and RNA synthesis and, consequently, for cell proliferation.[1][3] DHODH catalyzes the fourth step in this pathway: the oxidation of dihydroorotate to orotate.[2][4]

In mammalian cells, DHODH is a flavin-dependent mitochondrial enzyme located on the inner mitochondrial membrane, where it links pyrimidine biosynthesis to the electron transport chain.[5][6] By inhibiting DHODH, small molecule inhibitors block the synthesis of orotate, leading to a depletion of the pyrimidine pool.[1] This nucleotide starvation results in the inhibition of DNA and RNA synthesis, leading to cell cycle arrest, and ultimately, cell death.[7][8] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are particularly dependent on the de novo pyrimidine synthesis pathway, making DHODH an attractive therapeutic target in oncology and autoimmune diseases.[3][9]

Signaling Pathways Affected by DHODH Inhibition

The primary signaling pathway disrupted by DHODH inhibitors is the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH leads to the accumulation of its substrate, dihydroorotate, and a depletion of downstream products, including uridine monophosphate (UMP), which is a precursor for all other pyrimidines.[10]

Beyond the direct impact on nucleotide synthesis, DHODH inhibition has been shown to affect other signaling pathways:

-

c-Myc Downregulation: In some cancer models, DHODH inhibition has been shown to downregulate the expression of the MYC oncogene, a key driver of cell proliferation.[11]

-

p53 Activation: Depletion of pyrimidines can induce a p53-dependent cell cycle arrest.[12]

-

Wnt/β-catenin Signaling: Some studies suggest a potential, though less direct, link between DHODH and the Wnt/β-catenin pathway.[13]

-

Innate Immune Signaling (cGAS-STING Pathway): Recent research indicates that DHODH inhibition can induce mitochondrial stress, leading to the release of mitochondrial DNA into the cytoplasm. This can activate the cGAS-STING pathway, a component of the innate immune system, which may contribute to the anti-tumor effects of these inhibitors.[14][15]

Diagram of the De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition

References

- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 2. glpbio.com [glpbio.com]

- 3. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DHODH inhibition modulates glucose metabolism and circulating GDF15, and improves metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]

- 12. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

Dhodh-IN-14: A Technical Guide to a Novel DHODH Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dhodh-IN-14, a novel inhibitor of dihydroorotate dehydrogenase (DHODH). Dihydroorotate dehydrogenase is a critical enzyme in the de novo pyrimidine biosynthesis pathway, representing a key therapeutic target for a range of diseases, including autoimmune disorders and cancer. This document details the mechanism of action of DHODH inhibitors, with a specific focus on the available data for this compound. Furthermore, it presents a compilation of quantitative data for this compound and other well-characterized DHODH inhibitors, alongside detailed protocols for essential in vitro and in vivo experimental assays. Visualizations of the relevant signaling pathway and a typical preclinical experimental workflow are also provided to facilitate a deeper understanding of the evaluation process for this class of compounds.

Introduction to Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1][2] This pathway is essential for the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides required for the synthesis of DNA, RNA, and other vital biomolecules.[3][4]

Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for pyrimidines and are particularly dependent on the de novo synthesis pathway.[3] Consequently, inhibition of DHODH leads to pyrimidine depletion, which in turn results in cell cycle arrest and the suppression of cell growth.[5] This makes DHODH an attractive target for the development of therapeutics for various diseases characterized by excessive cell proliferation. Several DHODH inhibitors, including leflunomide and teriflunomide, have been approved for the treatment of autoimmune diseases.[3]

This compound: A Novel DHODH Inhibitor

This compound is identified as a hydroxyfurazan analog of A771726 (teriflunomide), a well-known DHODH inhibitor.[6] This structural similarity suggests that this compound likely shares a similar mechanism of action, binding to the ubiquinone-binding site of the DHODH enzyme.[6]

Quantitative Data for DHODH Inhibitors

The inhibitory activity of this compound and other prominent DHODH inhibitors is summarized in the tables below. These values provide a comparative basis for evaluating their potency.

Table 1: In Vitro Enzymatic Inhibition of DHODH

| Compound | Target | IC50 | Reference |

| This compound | Rat Liver DHODH | 0.49 µM | [6] |

| Brequinar | Human DHODH | 2.1 nM | [7] |

| Teriflunomide (A771726) | Human DHODH | 24.5 nM | [7] |

| Leflunomide | Human DHODH | >25 µM | |

| BAY 2402234 | Human DHODH | 0.42 nM | [7] |

| S312 | Human DHODH | 29.2 nM | |

| S416 | Human DHODH | 7.5 nM |

Table 2: Cellular Activity of DHODH Inhibitors

| Compound | Cell Line | Assay | EC50 / GI50 | Reference |

| Brequinar | HCT 116 | MTT | 0.480 µM | [1] |

| Brequinar | HCT 116 | Colony Formation | 0.218 µM | [1] |

| Teriflunomide (A771726) | HCT 116 | MTT | >50 µM | [1] |

| Leflunomide | HCT 116 | Colony Formation | 14.1 µM | [1] |

| RP7214 | U937, HL-60, THP-1, KG-1 | MTT | 2.4 - 7.6 µM | [8] |

| S416 | MDCK (Influenza A) | Cell Viability | 0.061 µM | [9] |

Experimental Protocols

Detailed methodologies for the evaluation of DHODH inhibitors are crucial for reproducible and comparable results. The following sections provide step-by-step protocols for key in vitro and in vivo assays.

In Vitro DHODH Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the enzymatic activity of recombinant human DHODH by monitoring the reduction of a dye, 2,6-dichloroindophenol (DCIP).

Materials:

-

Recombinant human DHODH enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

-

Dihydroorotic acid (DHO) solution

-

Coenzyme Q10 (Decylubiquinone) solution

-

2,6-dichloroindophenol (DCIP) solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor (e.g., this compound) in the assay buffer.

-

In a 96-well plate, add the recombinant human DHODH enzyme to each well containing the assay buffer.

-

Add the desired concentrations of the test inhibitor to the wells and pre-incubate for 30 minutes at 25°C.

-

Initiate the reaction by adding a substrate mixture containing dihydroorotic acid, coenzyme Q10, and DCIP.

-

Immediately measure the decrease in absorbance at 600 nm over a period of 10 minutes at 25°C using a microplate reader.

-

The rate of reaction is proportional to the change in absorbance over time.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (e.g., DMSO).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]

Cell Viability Assay (CCK-8)

This assay determines the effect of a DHODH inhibitor on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HeLa, K562)

-

Complete cell culture medium

-

Test inhibitor (e.g., this compound)

-

Cell Counting Kit-8 (CCK-8) solution

-

96-well cell culture plate

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 1500 cells/well) and allow them to adhere overnight in a CO2 incubator.[11]

-

The next day, treat the cells with serial dilutions of the test inhibitor. Include a vehicle control.

-

Incubate the plate for a specified period (e.g., 72 hours) in the CO2 incubator.

-

After the incubation period, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[11]

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

-

Determine the EC50 or GI50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[12]

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a DHODH inhibitor in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Cancer cell line for implantation (e.g., cervical cancer cells)

-

Test inhibitor (e.g., Brequinar) formulated for in vivo administration

-

Vehicle control

-

Matrigel (optional)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 3 x 10^6 cells) into the flank of each mouse.[13] Matrigel may be mixed with the cell suspension to promote tumor formation.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test inhibitor or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily intraperitoneal injections).

-

Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Compare the tumor growth in the treated group to the control group to evaluate the efficacy of the inhibitor.[12]

Visualizations

De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition

The following diagram illustrates the central role of DHODH in the de novo pyrimidine synthesis pathway and the mechanism of its inhibition.

Caption: DHODH catalyzes the conversion of dihydroorotate to orotate in the mitochondrion.

Preclinical Evaluation Workflow for a DHODH Inhibitor

The following flowchart outlines a typical workflow for the preclinical assessment of a novel DHODH inhibitor.

Caption: A streamlined workflow for the preclinical development of a DHODH inhibitor.

Conclusion

This compound is a promising novel inhibitor of dihydroorotate dehydrogenase with demonstrated in vitro activity. This technical guide provides the foundational information necessary for its further investigation, including comparative quantitative data, detailed experimental protocols, and visual aids to understand its mechanism of action and the broader context of DHODH inhibitor development. The provided methodologies and data serve as a valuable resource for researchers and drug development professionals working on this important therapeutic target. Further studies are warranted to fully characterize the in vivo efficacy, pharmacokinetic profile, and safety of this compound.

References

- 1. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Dhodh-IN-14 and the Pyrimidine Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dhodh-IN-14, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is a critical target in the development of therapeutics for a range of diseases, including autoimmune disorders and cancer. This document outlines the mechanism of action of this compound, summarizes available quantitative data, provides detailed experimental protocols for the evaluation of DHODH inhibitors, and presents visual diagrams of the relevant biological pathways and experimental workflows.

Introduction to DHODH and the Pyrimidine Biosynthesis Pathway

The de novo synthesis of pyrimidines is an essential metabolic pathway for the production of nucleotides, which are the building blocks of DNA and RNA.[1][2] This pathway is particularly crucial for rapidly proliferating cells, such as activated lymphocytes and cancer cells, which have a high demand for nucleotides.[1] Dihydroorotate dehydrogenase (DHODH) is the fourth and rate-limiting enzyme in this pathway, catalyzing the oxidation of dihydroorotate to orotate.[3][4] In humans, DHODH is a flavin-dependent mitochondrial enzyme.[5] Its inhibition leads to the depletion of the pyrimidine pool, resulting in cell cycle arrest and the suppression of cell growth.[1] This makes DHODH an attractive target for therapeutic intervention in various diseases.[6]

This compound: A Novel DHODH Inhibitor

This compound is a synthetic small molecule identified as a potent inhibitor of DHODH.[7] It is a hydroxyfurazan analog of A771726 (Teriflunomide), the active metabolite of the FDA-approved drug Leflunomide, which is used in the treatment of rheumatoid arthritis.[6][7] this compound features a biphenyl scaffold with fluoro substituents, a modification intended to enhance its inhibitory activity.[7]

Mechanism of Action

This compound exerts its inhibitory effect by binding to the ubiquinone binding channel of the DHODH enzyme.[7] Computational docking studies suggest that this compound binds in a "BQN-like fashion," where the deprotonated hydroxyfurazan moiety forms a key interaction with the arginine residue at position 136 (Arg136) of the enzyme.[7] This interaction mimics the binding of the natural substrate, thereby competitively inhibiting the enzymatic activity of DHODH. By blocking the conversion of dihydroorotate to orotate, this compound effectively halts the de novo pyrimidine biosynthesis pathway.

Quantitative Data

The available quantitative data for this compound is currently limited. The primary reported value is its half-maximal inhibitory concentration (IC50) against rat liver DHODH. Further studies are required to determine its potency against human DHODH and its efficacy in various cell-based assays.

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | Rat Liver DHODH | Enzymatic Assay | 0.49 µM | [7] |

| Dhodh-IN-13 | Rat Liver DHODH | Enzymatic Assay | 4.3 µM | [8] |

| Dhodh-IN-15 | Rat Liver DHODH | Enzymatic Assay | 11 µM | [9][10] |

| A771726 (Teriflunomide) | Human DHODH | Enzymatic Assay | ~0.5-1 µM | [11] |

| Brequinar | Human DHODH | Enzymatic Assay | ~5-20 nM | [12] |

Experimental Protocols

Detailed below are representative protocols for key experiments used to characterize DHODH inhibitors. While these protocols are not specific to this compound, they represent standard methodologies in the field.

DHODH Enzymatic Assay

This assay measures the enzymatic activity of DHODH by monitoring the reduction of a dye, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.

Materials:

-

Recombinant human DHODH enzyme

-

Dihydroorotate (DHO)

-

Coenzyme Q10 (CoQ10)

-

2,6-dichloroindophenol (DCIP)

-

Tris buffer (pH 8.0)

-

Triton X-100

-

96-well microplate reader

Procedure:

-

Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.1% Triton X-100.

-

Prepare a substrate solution containing DHO and CoQ10 in the reaction buffer.

-

Prepare a solution of DCIP in the reaction buffer.

-

Add the reaction buffer, DCIP solution, and the test compound (e.g., this compound) at various concentrations to the wells of a 96-well plate.

-

Add the recombinant DHODH enzyme to each well and incubate for a specified time at room temperature.

-

Initiate the reaction by adding the DHO/CoQ10 substrate solution.

-

Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on cell proliferation by measuring the metabolic activity of viable cells.

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Pyrimidine Biosynthesis Pathway and this compound Inhibition

Caption: The de novo pyrimidine biosynthesis pathway highlighting the inhibition of DHODH by this compound.

Experimental Workflow for DHODH Inhibitor Evaluation

References

- 1. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 2. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human dihydroorotate dehydrogenase inhibitors, a novel approach for the treatment of autoimmune and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]

Dhodh-IN-14: A Technical Guide for Drug Development Professionals

An In-depth Overview of the Chemical Properties, Synthesis, and Biological Activity of a Potent Dihydroorotate Dehydrogenase Inhibitor

Introduction

Dhodh-IN-14 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2] As rapidly proliferating cells, such as cancer cells and activated immune cells, are highly dependent on this pathway for the synthesis of nucleotides required for DNA and RNA replication, DHODH has emerged as a promising therapeutic target for various diseases, including cancer and autoimmune disorders.[3][4] this compound, a hydroxyfurazan analog of A771726, has demonstrated significant inhibitory activity against DHODH, making it a compound of interest for further investigation and drug development.[1][2] This technical guide provides a comprehensive overview of the chemical properties, a putative synthesis protocol, and the biological context of this compound.

Chemical Properties

This compound is a small molecule with the molecular formula C₁₅H₇F₄N₃O₃ and a molecular weight of 353.23 g/mol .[2] Its chemical structure features a substituted biphenyl moiety linked to a hydroxyfurazan carboxamide group.

| Property | Value | Reference |

| CAS Number | 1364791-93-4 | [2] |

| Molecular Formula | C₁₅H₇F₄N₃O₃ | [2] |

| Molecular Weight | 353.23 g/mol | [2] |

| IC₅₀ (rat liver DHODH) | 0.49 µM | [1][2] |

| Physical Appearance | White to off-white powder | Assumed |

| Solubility (Estimated) | DMSO: ≥ 10 mg/mLEthanol: Slightly solubleWater: Insoluble | General knowledge on similar compounds |

| Storage (Powder) | -20°C for up to 2 years | [2] |

| Storage (in DMSO) | -80°C for up to 6 months4°C for up to 2 weeks | [2] |

Synthesis

A detailed, publicly available synthesis protocol for this compound has not been identified. However, based on its structure as a hydroxyfurazan analog of A771726 and general synthetic methodologies for similar compounds, a plausible synthetic route is proposed. The key steps would likely involve the formation of an amide bond between a substituted biphenyl amine and a hydroxyfurazan carboxylic acid derivative.

Putative Synthetic Scheme:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

Amide Coupling: To a solution of 4'-fluoro-5-methyl-[1,1'-biphenyl]-4-amine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), are added 4-hydroxy-1,2,5-oxadiazole-3-carboxylic acid (1.1 eq), a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq), and an activator such as hydroxybenzotriazole (HOBt) (1.5 eq). The reaction mixture is stirred at room temperature for 12-24 hours.

-

Work-up: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, this compound.

-

Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Signaling Pathways

This compound exerts its biological effects by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is the fourth enzyme in the de novo pyrimidine synthesis pathway, which is responsible for the synthesis of pyrimidine nucleotides (uridine and cytidine) from simpler precursor molecules.

De Novo Pyrimidine Synthesis Pathway and DHODH Inhibition:

Caption: The de novo pyrimidine synthesis pathway and the inhibitory action of this compound on DHODH.

By blocking DHODH, this compound depletes the intracellular pool of pyrimidines, leading to a number of downstream cellular consequences:

-

Inhibition of DNA and RNA Synthesis: The lack of pyrimidine building blocks directly hampers the synthesis of new genetic material, which is essential for cell division.

-

Cell Cycle Arrest: Cells are unable to progress through the cell cycle, typically arresting at the G1/S phase transition.

-

Induction of Apoptosis: In many cancer cell lines, prolonged pyrimidine starvation can trigger programmed cell death.

-

Activation of p53: Depletion of ribonucleotides can lead to ribosomal stress, which in turn can activate the tumor suppressor protein p53.[5][6] Activated p53 can then induce cell cycle arrest or apoptosis.

Downstream Signaling Effects of DHODH Inhibition:

Caption: Key downstream signaling consequences of DHODH inhibition by this compound.

Experimental Protocols

The following are generalized protocols for key experiments to characterize the activity of this compound.

DHODH Inhibition Assay (DCIP Colorimetric Method)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of the chromogenic indicator 2,6-dichloroindophenol (DCIP).

Materials:

-

Recombinant human DHODH enzyme

-

Dihydroorotate (DHO)

-

Coenzyme Q10 (CoQ10)

-

2,6-dichloroindophenol (DCIP)

-

Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, CoQ10, and DCIP.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the wells of the microplate.

-

Add the recombinant DHODH enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding DHO to each well.

-

Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The rate of decrease in absorbance is proportional to DHODH activity.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay

This assay determines the effect of this compound on the growth of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., a leukemia or solid tumor line)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified period (e.g., 72 hours).

-

At the end of the treatment period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or luminescence development.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting cell viability against the logarithm of the drug concentration.

Conclusion

This compound is a promising DHODH inhibitor with the potential for development as a therapeutic agent for cancer and autoimmune diseases. Its mechanism of action, centered on the disruption of the de novo pyrimidine synthesis pathway, is well-understood and targets a key metabolic vulnerability of rapidly proliferating cells. Further preclinical studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to assess its in vivo efficacy and safety profile. This technical guide provides a foundational resource for researchers and drug development professionals interested in advancing this compound through the drug discovery pipeline.

References

- 1. This compound | DHODH Inhibitor | DC Chemicals [dcchemicals.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmabeginers.com [pharmabeginers.com]

- 6. Improvement of Thermal Stability and Sensitivity of Furazan/Furoxan via Ring Closure Generation of Vicinal Amino-Nitro Structure - Beijing Institute of Technology [pure.bit.edu.cn:443]

In-vitro Characterization of DHODH Inhibitors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in-vitro characterization of Dihydroorotate Dehydrogenase (DHODH) inhibitors. While specific data for a compound designated "Dhodh-IN-14" is not publicly available, it has been described as an analog of A771726 (Teriflunomide). Therefore, this guide will focus on the established methodologies and data for well-characterized DHODH inhibitors, A771726 and Brequinar, to serve as a detailed framework for the evaluation of novel DHODH-targeting compounds like this compound.

Introduction to DHODH as a Therapeutic Target

Dihydroorotate Dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway.[1] It catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidines. These pyrimidines are essential for the synthesis of DNA, RNA, and for various metabolic processes.

Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for pyrimidines and are particularly dependent on the de novo synthesis pathway. This makes DHODH an attractive therapeutic target for autoimmune diseases, cancer, and viral infections.[2] Inhibitors of DHODH, such as Leflunomide (a prodrug of A771726) and Teriflunomide, are approved for the treatment of rheumatoid arthritis and multiple sclerosis.[2][3]

Data Presentation: In-vitro Activity of Reference DHODH Inhibitors

The following tables summarize the in-vitro inhibitory activities of Teriflunomide (A771726) and Brequinar against DHODH and their anti-proliferative effects on various cell lines.

Table 1: Enzymatic Inhibition of Human and Rat DHODH

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| Teriflunomide (A771726) | Human DHODH | Enzymatic | 773 | 1050 | [4] |

| Teriflunomide (A771726) | Human DHODH | Enzymatic | 1100 | - | [5] |

| Teriflunomide (A771726) | Human DHODH | Enzymatic | 407.8 | - | [6] |

| Teriflunomide (A771726) | Human DHODH | Binding | - | 12 | [7] |

| Teriflunomide (A771726) | Rat DHODH | Enzymatic | 18 | 25.8 | [4] |

| Teriflunomide (A771726) | Rat DHODH | Enzymatic | 19 | - | [5] |

| Brequinar | Human DHODH | Enzymatic | 5.2 | - | [8] |

| Brequinar | Human DHODH | Enzymatic | ~20 | - | [9] |

| Brequinar | Human DHODH | Enzymatic | 12 | - | [10] |

| Brequinar | Human DHODH | Enzymatic | 10 | - | [5] |

| Brequinar | Rat DHODH | Enzymatic | 367 | - | [5] |

Table 2: Anti-proliferative Activity of DHODH Inhibitors

| Compound | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |

| Teriflunomide (A771726) | A549 | PGE2 synthesis | 0.13 µg/ml | [11] |

| Teriflunomide (A771726) | Human Synoviocytes | PGE2 production | 3 - 7 | [12] |

| Leflunomide | KYSE510 | Cell Viability | 108.2 | [13] |

| Leflunomide | KYSE450 | Cell Viability | 124.8 | [13] |

| Leflunomide | SW620 | Cell Viability | 173.9 | [13] |

| Brequinar | T-47D | Proliferation | 0.080 | [14] |

| Brequinar | A-375 | Proliferation | 0.450 | [14] |

| Brequinar | H929 | Proliferation | 0.150 | [14] |

Experimental Protocols

DHODH Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of DHODH. A common method is a colorimetric assay that monitors the reduction of a dye.[2]

Principle: DHODH catalyzes the oxidation of dihydroorotate to orotate, transferring electrons to a cofactor, typically flavin mononucleotide (FMN). In the presence of an artificial electron acceptor like 2,6-dichloroindophenol (DCIP), the enzymatic activity can be measured by the rate of DCIP reduction, which results in a decrease in absorbance at a specific wavelength.[2][3]

Materials:

-

Recombinant human DHODH enzyme

-

Dihydroorotate (DHO) - substrate

-

Coenzyme Q10 or Decylubiquinone - electron acceptor

-

2,6-dichloroindophenol (DCIP) - colorimetric indicator

-

Assay Buffer (e.g., Tris-HCl buffer, pH 8.0, containing a detergent like Triton X-100)

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, DHO, and Coenzyme Q10.

-

Add the test compound at various concentrations to the wells of a 96-well plate. Include a positive control (e.g., Teriflunomide or Brequinar) and a negative control (DMSO vehicle).

-

Add the recombinant DHODH enzyme to all wells except for the blank.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding DCIP to all wells.

-

Immediately measure the absorbance at 600 nm and continue to monitor the change in absorbance over time (e.g., every minute for 15-30 minutes).

-

The rate of reaction is determined from the linear portion of the absorbance vs. time curve.

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

Cell-Based Proliferation Assay

This assay assesses the effect of a DHODH inhibitor on the proliferation of cultured cells. Various methods can be used, such as CCK-8, MTT, or WST-1 assays, which measure metabolic activity as an indicator of cell viability and proliferation.[13][15][16]

Principle: Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of proliferation.[1][17] The reduction in cell number or metabolic activity is quantified to determine the potency of the inhibitor. A key control in this assay is the addition of exogenous uridine, which can rescue cells from the effects of DHODH inhibition by bypassing the de novo synthesis pathway. This confirms the on-target effect of the compound.[18]

Materials:

-

A rapidly proliferating cell line (e.g., human T-lymphocytes, various cancer cell lines)

-

Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (e.g., this compound) dissolved in DMSO

-

Uridine solution

-

Cell proliferation reagent (e.g., CCK-8, MTT, or WST-1)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound. For each concentration of the test compound, prepare a parallel set of wells that are co-treated with a final concentration of 100 µM uridine. Include appropriate vehicle controls (DMSO).

-

Incubate the plates for a period that allows for several cell doublings (e.g., 48-72 hours).

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percent inhibition of cell proliferation for each treatment condition relative to the vehicle control.

-

Determine the EC50 value for the test compound in the absence and presence of uridine. A significant shift in the EC50 in the presence of uridine indicates that the anti-proliferative effect is due to the inhibition of DHODH.

Mandatory Visualizations

DHODH Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. neurology.org [neurology.org]

- 5. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel series of teriflunomide derivatives as orally active inhibitors of human dihydroorotate dehydrogenase for the treatment of colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Teriflunomide | Dihydroorotate Dehydrogenase | Tocris Bioscience [tocris.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Dihydroorotate Dehydrogenase Inhibitor, Brequinar - CAS 96201-88-6 - Calbiochem | 508321 [merckmillipore.com]

- 11. A771726, the active metabolite of leflunomide, directly inhibits the activity of cyclo-oxygenase-2 in vitro and in vivo in a substrate-sensitive manner - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The active metabolite of leflunomide, A77 1726, inhibits the production of prostaglandin E(2), matrix metalloproteinase 1 and interleukin 6 in human fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Dhodh-IN-14 Target Validation in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[1][2] This pathway provides the necessary building blocks for DNA and RNA synthesis.[3] DHODH is located on the inner mitochondrial membrane and catalyzes the fourth step in this pathway, the oxidation of dihydroorotate to orotate.[4] Due to the high demand for nucleotides in cancer cells to sustain their rapid growth, targeting DHODH has emerged as a promising therapeutic strategy in oncology.[3]

Dhodh-IN-14 is a novel inhibitor of DHODH, identified as a hydroxyfurazan analog of A771726.[5][6] While specific data on this compound in cancer cells is limited, its parent compound, A771726 (the active metabolite of Leflunomide), and other DHODH inhibitors like Brequinar have been extensively studied. This guide will leverage the comprehensive data available for these analogous compounds to provide a framework for the target validation of this compound in cancer cells. This compound has a reported IC50 of 0.49 μM for rat liver DHODH.[5][6]

This technical guide provides an in-depth overview of the core methodologies, quantitative data, and underlying signaling pathways involved in the validation of DHODH as a therapeutic target in cancer cells, using data from well-characterized inhibitors as a proxy for this compound.

Quantitative Data Summary

The following tables summarize the efficacy of the DHODH inhibitor A771726 and Brequinar across various cancer cell lines. This data serves as a benchmark for validating the anticancer activity of novel DHODH inhibitors like this compound.

Table 1: Anti-proliferative Activity of A771726 in Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (µM) | Reference |

| A375 | Melanoma | 14.52 | [7] |

| H929 | Multiple Myeloma | 45.78 | [7] |

| Ramos | Burkitt's Lymphoma | 5.36 | [7] |

| OPM-2 | Multiple Myeloma | ~50-100 | [8] |

| RPMI-8226 | Multiple Myeloma | ~50-100 | [8] |

| NCI-H929 | Multiple Myeloma | ~50-100 | [8] |

| U266 | Multiple Myeloma | ~50-100 | [8] |

Table 2: Anti-proliferative Activity of Brequinar in Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (µM) | Reference |

| A375 | Melanoma | 0.14 | [7] |

| H929 | Multiple Myeloma | 0.24 | [7] |

| Ramos | Burkitt's Lymphoma | 0.054 | [7] |

Signaling Pathways and Mechanisms of Action

Inhibition of DHODH leads to the depletion of pyrimidine pools, which in turn affects multiple cellular processes critical for cancer cell survival and proliferation.

De Novo Pyrimidine Synthesis Pathway

The primary mechanism of action of DHODH inhibitors is the blockade of the de novo pyrimidine synthesis pathway. This leads to a reduction in the intracellular pool of uridine monophosphate (UMP), a precursor for all pyrimidine nucleotides.[3]

Figure 1: Inhibition of the De Novo Pyrimidine Synthesis Pathway by this compound.

Downstream Effects on Cell Cycle and Apoptosis

The depletion of pyrimidines triggers a cascade of downstream events, including cell cycle arrest and apoptosis. Studies with A771726 and Brequinar have shown that DHODH inhibition leads to an S-phase arrest in the cell cycle.[7] This is often accompanied by the downregulation of the proto-oncogene c-Myc and the upregulation of the cell cycle inhibitor p21.[7] Furthermore, in multiple myeloma cells, A771726 has been shown to inhibit the Akt signaling pathway, which is crucial for cell survival and proliferation.[8]

Figure 2: Downstream Signaling Effects of DHODH Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's target engagement and cellular effects. The following are key experimental protocols for validating the activity of this compound in cancer cells, based on established methods for other DHODH inhibitors.

Cell Viability Assay (WST-1 or MTT Assay)

Objective: To determine the dose-dependent effect of this compound on the proliferation of cancer cell lines.

Protocol:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 48, 72, or 96 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of WST-1 or MTT reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance at the appropriate wavelength (450 nm for WST-1, 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.[8]

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To investigate the effect of this compound on cell cycle distribution.

Protocol:

-

Treat cancer cells with various concentrations of this compound for 24-72 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content by flow cytometry.

-

Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[8]

Apoptosis Assay (Annexin V/PI Staining)

Objective: To determine if this compound induces apoptosis in cancer cells.

Protocol:

-

Treat cancer cells with this compound at various concentrations for 48-72 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[8]

Western Blot Analysis

Objective: To examine the effect of this compound on the expression of key proteins involved in cell cycle regulation and survival pathways.

Protocol:

-

Treat cells with this compound for the desired time and concentration.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., c-Myc, p21, Akt, p-Akt, GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]

Experimental Workflow for Target Validation

The validation of this compound as a cancer therapeutic target follows a logical progression from in vitro characterization to mechanistic studies.

Figure 3: Experimental Workflow for this compound Target Validation.

Conclusion

The validation of this compound as a therapeutic target in cancer cells can be effectively guided by the extensive research conducted on its parent compound, A771726, and other potent DHODH inhibitors. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a comprehensive framework for researchers and drug development professionals. By systematically evaluating its anti-proliferative effects, mechanism of action, and target engagement, the therapeutic potential of this compound in oncology can be thoroughly assessed. Future studies should focus on generating specific data for this compound in a panel of cancer cell lines to confirm the hypotheses derived from its analogs.

References

- 1. mdpi.com [mdpi.com]

- 2. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 4. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | DHODH Inhibitor | DC Chemicals [dcchemicals.com]

- 7. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Cellular Uptake and Distribution of Dhodh-IN-14

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Dhodh-IN-14 is a specific inhibitor of dihydroorotate dehydrogenase (DHODH) and an analog of the more extensively studied compound A771726.[1][2] Due to the limited availability of specific data on the cellular uptake and distribution of this compound, this guide synthesizes information based on its known analog, A771726, and established methodologies for characterizing small molecule inhibitors. The provided data and protocols should be considered as a starting point for empirical investigation of this compound.

Introduction to this compound and its Mechanism of Action

This compound is a hydroxyfurazan analog of A771726 and functions as an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] DHODH catalyzes the oxidation of dihydroorotate to orotate, a critical step for the production of pyrimidines required for DNA and RNA synthesis. By inhibiting DHODH, this compound disrupts the proliferation of rapidly dividing cells, such as activated lymphocytes and cancer cells, which are highly dependent on this pathway.[3] This mechanism of action makes DHODH inhibitors like this compound promising therapeutic agents for autoimmune diseases and cancer.[3][4]

Quantitative Data on the Analog A771726

The following table summarizes key quantitative data for A771726, the active metabolite of leflunomide and a close structural and functional analog of this compound. This information provides an estimate of the expected potency and cellular activity.

| Parameter | Cell Line/System | Value | Reference |

| IC50 (COX-2 Inhibition) | J774.2 Macrophages | 3.5 µg/ml | [5][6] |

| IC50 (COX-2 Inhibition) | A549 Cells | 0.13 µg/ml | [5][6] |

| IC50 (COX-1 Inhibition) | Human Whole Blood | 40 µg/ml | [5][6] |

| IC50 (COX-2 Inhibition) | Human Whole Blood | 69 µg/ml | [5][6] |

| IC50 (Antiproliferative) | Human Jurkat T cells | 60 µM | [7] |

Experimental Protocols

Detailed methodologies for assessing the cellular uptake and in vivo distribution of small molecule inhibitors like this compound are crucial for understanding their pharmacokinetic and pharmacodynamic properties.

This protocol is designed to quantify the intracellular concentration of this compound.

Objective: To determine the amount of this compound that enters and accumulates within a specific cell type over time.

Materials:

-

Cell line of interest (e.g., Jurkat T cells, a relevant cancer cell line)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer)

-

High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

-

96-well cell culture plates

-

Scintillation counter (if using a radiolabeled analog)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in cell culture medium.

-

Treatment: Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the cells for various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) at 37°C in a CO2 incubator.

-

Cell Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.

-

Cell Lysis: Add lysis buffer to each well and incubate on ice for 10-15 minutes to lyse the cells.

-

Sample Collection: Collect the cell lysates.

-

Quantification: Analyze the concentration of this compound in the cell lysates using a validated HPLC-MS method. If a radiolabeled version of the compound is used, the amount of uptake can be quantified by scintillation counting.[8][9]

-

Data Analysis: Normalize the intracellular concentration of this compound to the total protein concentration or cell number in each well.

This protocol outlines a general procedure to assess the distribution of this compound in a preclinical animal model.

Objective: To determine the concentration of this compound in various tissues and plasma over time following administration to an animal model.

Materials:

-

Animal model (e.g., mice or rats)

-

This compound formulation for the chosen route of administration (e.g., oral gavage, intravenous injection)

-

Anesthesia

-

Surgical tools for tissue collection

-

Homogenizer

-

Centrifuge

-

HPLC-MS system

Procedure:

-

Animal Dosing: Administer this compound to the animals via the desired route. The dose and vehicle should be determined based on preliminary toxicity and solubility studies.[10]

-

Time Points: At predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), euthanize a subset of animals.

-

Sample Collection: Collect blood (for plasma) and various tissues of interest (e.g., liver, kidney, spleen, tumor tissue if applicable).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Tissue Homogenization: Weigh the collected tissues and homogenize them in a suitable buffer.

-

Extraction: Perform a liquid-liquid or solid-phase extraction on the plasma and tissue homogenates to isolate this compound.

-

Quantification: Analyze the concentration of this compound in the extracted samples using a validated HPLC-MS method.

-

Data Analysis: Calculate the concentration of this compound in plasma (e.g., in ng/mL) and in each tissue (e.g., in ng/g of tissue).

Visualizations

The following diagrams illustrate key concepts related to the mechanism and study of this compound.

DHODH Inhibition Signaling Pathway

Experimental Workflow for Cellular Uptake

Experimental Workflow for In Vivo Distribution

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. A771726 (Teriflunomide), Active metabolite of leflunomide. Dihydroorotate dehydrogenase inhibitor. (CAS 163451-81-8) | Abcam [abcam.com]

- 4. Dihydroorotate dehydrogenase inhibitor A771726 (leflunomide) induces apoptosis and diminishes proliferation of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A771726, the active metabolite of leflunomide, directly inhibits the activity of cyclo-oxygenase-2 in vitro and in vivo in a substrate-sensitive manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A771726, the active metabolite of leflunomide, directly inhibits the activity of cyclo-oxygenase-2 in vitro and in vivo in a substrate-sensitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Using Inhibitors In Vivo [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for DHODH Inhibitors in Cell Culture Experiments

Introduction to DHODH and its Inhibition

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA, RNA, glycoproteins, and phospholipids.[1][2] This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotides.[3][4] DHODH is located in the inner mitochondrial membrane and catalyzes the conversion of dihydroorotate to orotate.[1][5]

Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to a halt in DNA and RNA synthesis and subsequent cell cycle arrest and inhibition of cell proliferation.[6][7] This makes DHODH an attractive therapeutic target for various diseases, including cancer, autoimmune disorders, and viral infections.[3] Several DHODH inhibitors have been developed and are in different stages of clinical investigation.[1][8]

Mechanism of Action

DHODH inhibitors function by binding to the enzyme and blocking its catalytic activity.[3] This leads to a reduction in the synthesis of orotate, a key intermediate in the pyrimidine biosynthesis pathway.[3] The resulting pyrimidine starvation triggers a variety of cellular responses, including:

-

Cell Cycle Arrest: Cells are often arrested in the S-phase of the cell cycle due to the lack of nucleotides required for DNA replication.[6][9]

-

Apoptosis: Prolonged pyrimidine depletion can induce programmed cell death (apoptosis).[4][8]

-

Differentiation: In some cancer types, like acute myeloid leukemia (AML), DHODH inhibition has been shown to induce cell differentiation.[1][2]

-

Ferroptosis: Recent studies have indicated that DHODH inhibition can also induce a form of iron-dependent cell death called ferroptosis.[10][11]

-

Modulation of Signaling Pathways: DHODH inhibition has been shown to impact various signaling pathways, including the p53 and Wnt/β-catenin pathways.[7][9]

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the DHODH inhibitor Brequinar in various cancer cell lines, as reported in the literature. These values can serve as a starting point for determining the optimal concentration range for your specific cell culture experiments.

| Cell Line | Cancer Type | Brequinar IC50 (µM) | Reference |

| A375 | Melanoma | 0.14 | [6] |

| H929 | Myeloma | 0.24 | [6] |

| Ramos | Burkitt's Lymphoma | 0.054 | [6] |

| HeLa | Cervical Cancer | 0.338 (48h) | [11] |

| CaSki | Cervical Cancer | 0.747 (48h) | [11] |

| SK-N-BE(2)C | Neuroblastoma | Low nanomolar range | [8] |

Note: IC50 values can vary depending on the cell line, assay conditions, and incubation time.[12] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Experimental Protocols

Here are detailed protocols for key experiments to assess the effects of a DHODH inhibitor in cell culture.

Cell Viability/Proliferation Assay (MTT or CCK-8 Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

DHODH inhibitor (e.g., Brequinar)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the DHODH inhibitor in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the DHODH inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

For MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.

-

Gently shake the plate to dissolve the formazan crystals.

-

-

For CCK-8 Assay:

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[13]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

DHODH inhibitor

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat them with the DHODH inhibitor at the desired concentration (e.g., IC50 concentration) for a specific time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[15]

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in the cellular response to DHODH inhibition.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

DHODH inhibitor

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-DHODH, anti-cleaved PARP, anti-activated caspase-3, anti-p53, anti-β-catenin, anti-GAPDH or anti-β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with the DHODH inhibitor as described for the apoptosis assay.

-

Lyse the cells with lysis buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to quantify changes in protein expression.

Mandatory Visualization

Caption: De novo pyrimidine biosynthesis pathway highlighting the role of DHODH.

References

- 1. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 4. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]

- 5. Mitochondrial-Linked De Novo Pyrimidine Biosynthesis Dictates Human T-Cell Proliferation but Not Expression of Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. synentec.com [synentec.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. docs.abcam.com [docs.abcam.com]

Application Notes and Protocols for Dhodh-IN-14 in Acute Myeloid Leukemia (AML) Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhodh-IN-14 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.[2][3] In acute myeloid leukemia (AML), malignant cells exhibit a high proliferation rate and are often arrested at an immature stage of development.[1][4][5] These rapidly dividing cells are particularly dependent on the de novo pyrimidine synthesis pathway to meet their metabolic demands, making DHODH an attractive therapeutic target.[2][4][6]

Inhibition of DHODH by compounds like this compound leads to a depletion of intracellular pyrimidine pools. This pyrimidine starvation has been shown to have a dual effect on AML cells: it can induce cell cycle arrest and apoptosis, and it can also overcome the differentiation blockade, forcing the leukemic blasts to mature into non-proliferating myeloid cells.[1][2][7][8] This therapeutic strategy offers a promising approach for treating various subtypes of AML, potentially independent of their specific genetic drivers.[1][5]

Note: While this compound is a known potent DHODH inhibitor with a reported IC50 of 0.49 μM for rat liver DHODH, there is currently a lack of published literature specifically detailing its application and efficacy in AML models.[1][9] The following application notes, data, and protocols are based on extensive preclinical studies of other well-characterized and potent DHODH inhibitors (e.g., Brequinar, ML390, Emvododstat) in AML models and are provided as a comprehensive guide for initiating studies with this compound.

Mechanism of Action in AML

This compound, by inhibiting DHODH, blocks the conversion of dihydroorotate to orotate, a critical step in the synthesis of uridine monophosphate (UMP). UMP is the precursor for all other pyrimidine nucleotides. The resulting pyrimidine starvation triggers a cascade of events in AML cells, leading to anti-leukemic effects.

Caption: DHODH inhibition by this compound blocks pyrimidine synthesis, leading to anti-leukemic effects.

Data Presentation: Efficacy of DHODH Inhibitors in AML Models

The following tables summarize representative quantitative data from preclinical studies of various DHODH inhibitors in AML models. This data can serve as a benchmark for evaluating the efficacy of this compound.

Table 1: In Vitro Activity of DHODH Inhibitors in AML Cell Lines

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| Brequinar | THP-1 | Differentiation | ED50 (CD11b+) | ~1 µM | [2] |

| U937 | Differentiation | ED50 (CD11b+) | ~1 µM | [2] | |

| ML390 | ER-HoxA9 (murine) | Differentiation | ED50 | ~200 nM | [1] |

| THP-1 | Differentiation | ED50 | ~500 nM | [1] | |

| Emvododstat | Multiple | Proliferation | GI50 | Varies | [7] |

| RP7214 | U937 | Growth Inhibition | GI50 | 2 - 3.2 µM | [10] |

| HL-60 | Growth Inhibition | GI50 | 2 - 3.2 µM | [10] | |

| MV4-11 | Growth Inhibition | GI50 | 2 - 3.2 µM | [10] | |

| Compound 4 | THP-1 | Differentiation | EC50 | 74 nM | [11] |

Table 2: In Vivo Efficacy of DHODH Inhibitors in AML Xenograft Models

| Compound | AML Model | Dosing Regimen | Primary Outcome | Result | Reference |

| Brequinar | THP-1 Subcutaneous Xenograft | 15 mg/kg Q3D or 5 mg/kg daily | Tumor Growth Inhibition | Significant reduction in tumor growth | [1] |

| MLL/AF9 Murine Model | 25 mg/kg daily | Survival | Increased survival, reduced leukemia burden | [1] | |

| FLT3-ITD PDX Model | 25 mg/kg (2 doses) | Leukemia Burden | Reduction in peripheral blood and bone marrow leukemia | [1] | |

| RP7214 | MV4-11 Subcutaneous Xenograft | 3, 10, 30 mg/kg BID | Tumor Size & Weight | Significant anti-tumor activity | [10] |

| FF14984T | U937 Orthotopic Model | 30 mg/kg daily (oral) | Survival | Significantly prolonged survival | [12] |

Experimental Protocols

Protocol 1: In Vitro AML Cell Viability and Differentiation Assay

This protocol outlines a method to assess the effect of this compound on the viability and differentiation of AML cell lines (e.g., THP-1, U937, HL-60, MV-4-11).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. abmole.com [abmole.com]

- 6. Metabolic Enzyme/Protease | DC Chemicals [dcchemicals.com]

- 7. Bioinformatics analysis and experimental verification of the cancer-promoting effect of DHODH in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | DHODH Inhibitor | DC Chemicals [dcchemicals.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Dhodh-IN-14 in Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhodh-IN-14 is a potent and selective inhibitor of the mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] This pathway is essential for the proliferation of rapidly dividing cells, including activated lymphocytes, which are key mediators of autoimmune diseases.[3][4][5] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and suppression of immune cell proliferation and function.[5][6] These application notes provide a comprehensive overview of the use of this compound in autoimmune disease research, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.

Mechanism of Action

This compound targets the ubiquinone binding site of DHODH, inhibiting its enzymatic activity. This blocks the conversion of dihydroorotate to orotate, a rate-limiting step in the de novo synthesis of uridine monophosphate (UMP).[1] Consequently, the synthesis of pyrimidine nucleotides required for DNA and RNA synthesis is halted. Activated T and B lymphocytes, which heavily rely on this pathway for clonal expansion, are particularly sensitive to DHODH inhibition.[3][4][5] This selective anti-proliferative effect on pathogenic immune cells forms the basis of its therapeutic potential in autoimmune disorders such as rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus.[2][4][7]

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Assay Type | IC₅₀ (nM) |